(6-Chloro-2-methoxy-9,10-dihydroacridin-9-yl)methanol (6-Chloro-2-methoxy-9,10-dihydroacridin-9-yl)methanol
Brand Name: Vulcanchem
CAS No.: 17620-27-8
VCID: VC17565931
InChI: InChI=1S/C15H14ClNO2/c1-19-10-3-5-14-12(7-10)13(8-18)11-4-2-9(16)6-15(11)17-14/h2-7,13,17-18H,8H2,1H3
SMILES:
Molecular Formula: C15H14ClNO2
Molecular Weight: 275.73 g/mol

(6-Chloro-2-methoxy-9,10-dihydroacridin-9-yl)methanol

CAS No.: 17620-27-8

Cat. No.: VC17565931

Molecular Formula: C15H14ClNO2

Molecular Weight: 275.73 g/mol

* For research use only. Not for human or veterinary use.

(6-Chloro-2-methoxy-9,10-dihydroacridin-9-yl)methanol - 17620-27-8

Specification

CAS No. 17620-27-8
Molecular Formula C15H14ClNO2
Molecular Weight 275.73 g/mol
IUPAC Name (6-chloro-2-methoxy-9,10-dihydroacridin-9-yl)methanol
Standard InChI InChI=1S/C15H14ClNO2/c1-19-10-3-5-14-12(7-10)13(8-18)11-4-2-9(16)6-15(11)17-14/h2-7,13,17-18H,8H2,1H3
Standard InChI Key ZCOZGDIDYGUODA-UHFFFAOYSA-N
Canonical SMILES COC1=CC2=C(C=C1)NC3=C(C2CO)C=CC(=C3)Cl

Introduction

Chemical Structure and Physicochemical Properties

The compound features a planar tricyclic acridine core substituted with chlorine at position 6, methoxy at position 2, and a hydroxymethyl group at position 9 (Fig. 1). The 9,10-dihydroacridine moiety reduces aromaticity compared to fully conjugated acridines, potentially enhancing solubility and altering DNA-binding kinetics . Key structural attributes include:

  • Molecular formula: C15H14ClNO2\text{C}_{15}\text{H}_{14}\text{ClNO}_2

  • SMILES notation: COC1=CC2=C(C=C1)NC3=C(C2CO)C=CC(=C3)Cl

  • Hydrogen bonding capacity: The hydroxymethyl (-CH2OH) and secondary amine (-NH-) groups enable hydrogen bonding, critical for interactions with biological targets .

X-ray crystallography of related platinum-acridine complexes reveals that the 9-position substituent participates in coordination bonding with metal ions, suggesting potential for designing metallodrugs . Comparative analysis with 9-amino-6-chloro-2-methoxyacridine (CAS 3548-09-2) highlights how substituents at position 9 modulate electronic properties: replacing -NH2 with -CH2OH increases hydrophilicity (clogP reduction from 3.1 to 2.4) .

Synthesis and Chemical Modifications

Synthetic Routes

The synthesis typically begins with functionalization of 9,10-dihydroacridine precursors. A representative pathway involves:

  • Chlorination: Introducing chlorine at position 6 using POCl3 or N-chlorosuccinimide.

  • Methoxy Group Installation: O-methylation of a phenolic intermediate at position 2 .

  • Hydroxymethylation: Oxidation or reduction steps to introduce the -CH2OH group at position 9 .

In a platinum coordination study, N1-(6-chloro-2-methoxyacridin-9-yl)propane-1,3-diamine was reacted with cis-[Pt(NH3)2(OD)]+ in DMF at 55°C, yielding a Pt(II) complex with demonstrated anticancer activity . This underscores the compound’s utility as a ligand in metallodrug design.

Reaction Dynamics

The hydroxymethyl group undergoes esterification and etherification, enabling prodrug strategies. For example, reaction with acetic anhydride forms an acetate ester, improving membrane permeability. Conversely, oxidation converts -CH2OH to a carboxylic acid, altering DNA-binding affinity .

Biological Activities and Mechanisms

Antimicrobial Effects

Preliminary data indicate bacteriostatic activity against Staphylococcus aureus (MIC = 64 µg/mL), likely due to membrane disruption via hydrophobic acridine stacking.

Comparative Analysis of Acridine Derivatives

Property(6-Chloro-2-methoxy-9,10-dihydroacridin-9-yl)methanol9-Amino-6-chloro-2-methoxyacridine
CAS No.17620-27-8 3548-09-2
Molecular FormulaC15H14ClNO2\text{C}_{15}\text{H}_{14}\text{ClNO}_2C14H11ClN2O\text{C}_{14}\text{H}_{11}\text{ClN}_2\text{O}
Key ApplicationsAnticancer agents, metallodrug ligands Fluorescent probes
Solubility (H2O)2.1 mg/mL 0.8 mg/mL

Future Directions and Research Opportunities

  • Synthesis Optimization: Improving yields beyond current 42% for platinum complexes .

  • Targeted Drug Delivery: Conjugating with nanoparticles or antibodies to enhance tumor specificity.

  • Combination Therapies: Pairing with checkpoint inhibitors to amplify immunogenic cell death.

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